2,3,3',4,4',5,5',6-Octachlorobiphenyl
Description
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-4-1-3(2-5(14)7(4)15)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXBCDUYUQKWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074241 | |
| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-53-0 | |
| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5,5',6-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1Y2JD283U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Synthesis
- Starting Material : Biphenyl or partially chlorinated biphenyl derivatives serve as the starting materials.
- Chlorination Process : Chlorination is performed under controlled conditions using chlorine gas or chlorinating agents in the presence of catalysts such as iron or ferric chloride. The reaction conditions (temperature, time, and chlorine concentration) are optimized to favor substitution at the 2,3,3',4,4',5,5',6-positions.
- Reaction Control : The degree of chlorination is carefully monitored to avoid over-chlorination or formation of undesired isomers.
Purification and Isolation
- After chlorination, the reaction mixture contains a complex mixture of PCB congeners.
- Purification is achieved by chromatographic techniques such as column chromatography or preparative gas chromatography to isolate the target octachlorobiphenyl congener.
- The purified compound is then crystallized or recrystallized to enhance purity.
Preparation of Certified Reference Materials (CRMs)
- At institutions like the National Institute of Standards and Technology (NIST), the preparation of 2,3,3',4,4',5,5',6-Octachlorobiphenyl as a certified reference material involves gravimetric mixing of purified compound into solvents like acetone or isooctane.
- The solution is homogenized and aliquoted into sealed amber glass ampoules under chilled conditions (approximately -5 °C) to prevent degradation.
- Analytical characterization includes gas chromatography with electron capture detection (GC-ECD) and gas chromatography with flame ionization detection (GC-FID) to confirm purity and concentration.
- Concentrations are calculated gravimetrically and adjusted based on purity assessments using capillary gas chromatography and differential scanning calorimetry.
Analytical Data Supporting Preparation
| Parameter | Value | Notes |
|---|---|---|
| Molecular Formula | C12H2Cl8 | Octachlorinated biphenyl |
| Molecular Weight | 429.77 g/mol | Calculated from elemental composition |
| Melting Point | Approximately 197-199 °C | Determined by differential scanning calorimetry |
| Boiling Point | Approximately 456 °C | Measured under atmospheric pressure |
| Flash Point | >100 °C | Indicates thermal stability |
| Storage Condition | Ambient (>5 °C), dark storage | To prevent degradation |
Research Findings and Observations
- The preparation of this compound as a CRM requires meticulous control of chlorination steps to ensure the correct substitution pattern.
- Analytical methods such as GC-ECD with immobilized non-polar stationary phases allow for precise quantification and confirmation of congener identity.
- Gravimetric preparation methods combined with purity adjustments based on chromatographic and calorimetric data provide reliable concentration values for reference standards.
- The volatility of solvents used in preparation (e.g., acetone, isooctane) necessitates careful handling and storage to maintain the integrity of the prepared solutions.
Summary Table: Preparation Workflow
| Step | Description | Key Considerations |
|---|---|---|
| 1. Chlorination | Controlled chlorination of biphenyl precursor | Catalyst, temperature, chlorine amount |
| 2. Purification | Chromatographic isolation of target congener | Avoid contamination, isolate isomer |
| 3. Gravimetric Mixing | Weighing and mixing purified compound in solvent | Accurate weighing, solvent purity |
| 4. Homogenization | Thorough mixing until complete dissolution | Uniform concentration |
| 5. Aliquoting | Dispensing into amber glass ampoules at low temperature | Prevent degradation, avoid contamination |
| 6. Analytical Verification | GC-ECD and GC-FID analysis to confirm purity and concentration | Use internal standards for accuracy |
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl can lead to the formation of chlorinated benzoic acids, while reduction can produce less chlorinated biphenyls .
Scientific Research Applications
Environmental Monitoring
PCB-194 is frequently used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples. Its stability allows for accurate calibration in gas chromatography and mass spectrometry techniques used to monitor PCB contamination in soil and water samples .
Table 1: Detection Methods for PCB-194
Toxicological Studies
Research has highlighted the toxicological effects of PCB-194 on aquatic organisms. Studies indicate that it bioaccumulates in fish and other marine life, posing risks to ecosystems and human health through the food chain. The mechanism of toxicity often involves endocrine disruption, where PCB-194 interacts with hormone receptors .
Case Study: Bioaccumulation in Marine Species
A study conducted on the accumulation of PCBs in Siganus rivulatus (a type of fish) demonstrated significant concentrations of PCB-194 in muscle tissues, especially during warmer months when solubility increases . This case underscores the importance of monitoring PCB levels in marine environments.
Chemical Research
PCB-194 serves as a model compound in chemical research for developing predictive models related to bioaccumulation and toxicity. Advanced computational methods such as quantitative structure–activity relationship (QSAR) modeling have utilized PCB-194 to predict the behavior of similar compounds in biological systems .
Table 2: QSAR Modeling Results for PCB Congeners
| Compound | log Kow Value | Bioaccumulation Potential |
|---|---|---|
| PCB-194 | 7.52 | High |
| PCB-195 | 6.89 | Moderate |
| PCB-196 | 5.45 | Low |
Industrial Applications
Despite their ban in many countries due to health concerns, PCBs like PCB-194 have been investigated for their potential applications in materials science. Their thermal stability and chemical resistance make them suitable candidates for certain industrial applications, particularly where insulation properties are required .
Mechanism of Action
The mechanism of action of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: Another highly chlorinated biphenyl with similar properties and environmental persistence.
2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl: Differing slightly in the position of chlorine atoms, this compound also exhibits similar toxicological profiles.
2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl: Known for its toxic effects on wildlife and humans.
The uniqueness of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical behavior and biological interactions .
Biological Activity
2,3,3',4,4',5,5',6-Octachlorobiphenyl (PCB 203) is a highly chlorinated biphenyl compound that has garnered attention due to its significant biological activity and potential health impacts. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Overview of this compound
Chemical Structure and Properties
PCB 203 consists of eight chlorine atoms attached to a biphenyl structure. The specific arrangement of these chlorine atoms influences its chemical stability, lipophilicity, and biological interactions. Due to its hydrophobic nature, PCB 203 tends to bioaccumulate in living organisms, leading to increased toxicity over time.
Endocrine Disruption
Research indicates that PCB 203 can disrupt endocrine functions by binding to estrogen receptors. This interaction alters gene expression and cellular proliferation related to hormonal regulation.
Neurotoxic Effects
Exposure to PCB 203 has been linked to neurotoxic effects, particularly changes in dopamine levels in the brain. These alterations can lead to behavioral changes and cognitive impairments.
Circadian Rhythm Disruption
PCB 203 affects the circadian clock by inhibiting the expression of core circadian components such as PER1. This disruption can result in altered sleep patterns and hormonal fluctuations.
Biological Activity and Toxicity
The biological activity of PCB 203 has been extensively studied in various contexts:
- Bioaccumulation : Its lipophilic nature allows for accumulation in fatty tissues of organisms. Studies show significant concentrations in aquatic organisms exposed to contaminated environments .
- Toxicity Levels : High doses of PCB 203 have demonstrated toxic effects in animal models, including liver damage and immune system impairment .
Case Studies
- Marine Organisms : A study examining PCB concentrations in marine fish revealed that PCB 203 was present at significant levels, correlating with adverse health effects such as reproductive issues and developmental abnormalities .
- Human Health Impacts : Epidemiological studies have shown associations between PCB exposure and various health issues in humans, including endocrine disorders and increased cancer risk .
Data Table: Concentrations of PCBs in Environmental Samples
Q & A
Q. What are the key physical-chemical properties of PCB-205, and how do they influence its environmental behavior?
PCB-205 (C₁₂H₂Cl₈) has a molecular weight of 429.75 g/mol, a density of 1.716 g/cm³, and a boiling point of 450.7°C at 760 mmHg. Its high log P value (8.58) indicates strong lipophilicity, favoring bioaccumulation in fatty tissues and adsorption to organic matter in sediments. These properties underpin its persistence in aquatic ecosystems . For experimental design, prioritize solubility tests in non-polar solvents (e.g., hexane) and sediment-water partitioning studies using OECD Guideline 106 methodologies.
Q. How can researchers validate analytical standards for PCB-205 in environmental samples?
Use certified reference materials (CRMs) such as 2,3,3',4,4',5,5',6-Octachlorobiphenyl standard solutions (e.g., CAS 74472-53-0) at concentrations like 50–100 μg/mL in isooctane . Validate via gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD), comparing retention times and mass spectra against the NIST PCB database. Calibrate with internal standards (e.g., PCB-209) to correct for matrix effects .
Q. What are the primary challenges in synthesizing PCB-205, and how are they addressed?
PCB-205’s synthesis requires precise chlorination of biphenyl at the 2,3,3',4,4',5,5',6 positions. Key challenges include controlling regioselectivity and minimizing byproducts (e.g., nonachlorobiphenyls). Use Ullmann coupling with chlorinated benzene precursors and catalytic Cu/Fe to enhance specificity. Purify via fractional crystallization or preparative HPLC, verifying purity with NMR (¹³C for chlorine substitution patterns) .
Advanced Research Questions
Q. How can conflicting data on PCB-205’s environmental half-life be resolved?
Discrepancies in reported half-lives (e.g., 2–15 years in sediments) arise from variable redox conditions and microbial communities. Address this by conducting site-specific microcosm studies with isotopically labeled PCB-205 (¹³C or ³⁶Cl) to track degradation pathways. Combine metagenomics to identify dechlorinating bacteria (e.g., Dehalococcoides spp.) and quantify reductive dechlorination rates under anaerobic conditions .
Q. What advanced chromatographic techniques distinguish PCB-205 from co-eluting congeners?
Co-elution with PCB-194 or PCB-206 is common in GC-ECD. Resolve this using:
Q. What molecular mechanisms underlie PCB-205’s endocrine-disrupting effects?
PCB-205 binds to the aryl hydrocarbon receptor (AhR) with high affinity, inducing cytochrome P450 1A1 (CYP1A1) and disrupting thyroid hormone homeostasis. In vitro models (e.g., HepG2 cells) show dose-dependent upregulation of CYP1A1 mRNA. Combine luciferase reporter assays (AhR activation) with thyroxine (T4) competitive binding studies to quantify interference with thyroid transport proteins (e.g., transthyretin) .
Q. How does PCB-205’s spatial distribution in marine ecosystems correlate with trophic levels?
Conduct stable isotope analysis (δ¹⁵N, δ¹³C) paired with PCB-205 quantification in biota (e.g., plankton, fish, marine mammals). Use biomagnification factors (BMFs) and trophic magnification factors (TMFs) to model food web transfer. Field studies in Arctic regions (where PCB-205 is prevalent) reveal BMFs >1 in apex predators like polar bears, driven by the compound’s resistance to metabolic breakdown .
Methodological Notes
- Analytical Workflows : For sediment analysis, use Soxhlet extraction (EPA Method 3540) followed by cleanup with sulfuric acid-impregnated silica gel (EPA Method 3630C) .
- Toxicity Testing : Employ zebrafish embryos (OECD TG 236) to assess developmental toxicity, focusing on CYP1A induction and pericardial edema .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
